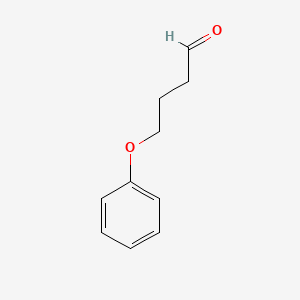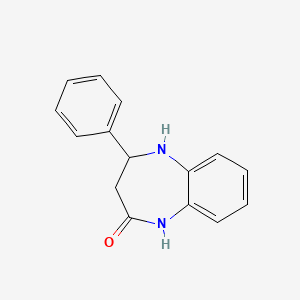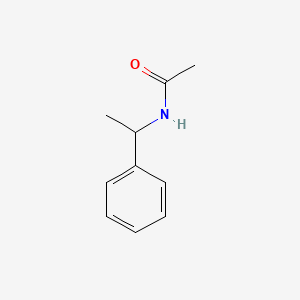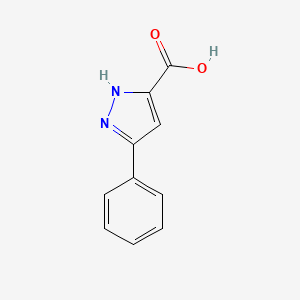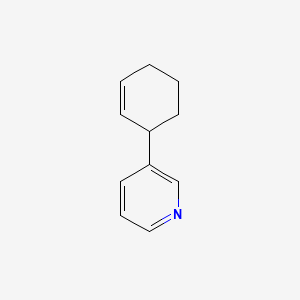
3-(2-Cyclohexenyl)pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine derivatives can be complex and diverse. For instance, the synthesis of 3-arylthieno[2,3-b]pyridines involves a four-step sequence starting from 2-bromopyridines, with the key step being an iodine-mediated cyclization . Similarly, 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids are synthesized via a three-component condensation reaction involving cyclohexylisocyanide, 2-aminopyridine-3-carboxylic acid, and aromatic aldehydes . These methods highlight the versatility of pyridine chemistry and suggest potential pathways for synthesizing 3-(2-Cyclohexenyl)pyridine.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can engage in various interactions. For example, cocrystals of cyclohexanetricarboxylic acid with bipyridine homologues show acid···pyridine hydrogen bonding . This indicates that the pyridine moiety in this compound could potentially form similar interactions.
Chemical Reactions Analysis
Pyridine derivatives can participate in a range of chemical reactions. The paper on cyclopalladated 2-(4-bromophenyl)pyridine complexes discusses their application in coupling reactions of aryl chlorides . Another study describes the reactions of 2-pyridinesulfenyl halides with cycloalkenes, leading to electrophilic addition products or condensed compounds . These findings suggest that this compound could also undergo similar reactions, depending on the reaction conditions and the nature of the substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For instance, cyclometalated complexes exhibit luminescence, which is a physical property that could be explored for this compound . The crystal structure analysis of a 1,2,4-triazole derivative provides insights into the hydrogen bonding patterns and the influence of solvation on molecular conformation . These aspects are crucial for understanding the behavior of pyridine derivatives in different environments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
- Research has explored the synthesis of compounds from condensation reactions involving pyridine derivatives, leading to compounds with potential applications in antimicrobial and antioxidant areas. This includes the formation of compounds such as (2,4-dihydroxy-2,4,6-tri(pyridin-2-yl)cyclohexyl)(pyridin-2-yl)methanone, highlighting the utility of pyridine derivatives in synthesizing bioactive molecules (Rusnac et al., 2020).
Chemical Transformation and Synthetic Methods
- The reactions of β-(lithiomethyl)azines with nitriles to form pyrrolo-pyridines and related compounds demonstrate the versatility of pyridine derivatives in synthesizing diverse chemical structures. This type of reaction is applicable to a variety of nitriles and β-methylazines (Davis et al., 1992).
Novel Synthesis Approaches
- Pyridine derivatives have been used in one-pot, multi-component processes for synthesizing dihydropyrindines and tetrahydroquinolines, showcasing their role as building blocks in complex chemical syntheses (Yehia et al., 2002).
Intermediates in Complex Synthesis
- Substituted pyridines, including those derived from 3-(2-cyclohexenyl)pyridine, have been prepared as intermediates in the synthesis of quinolinecarboxylic acids, highlighting their role in the preparation of more complex molecules (Carabateas et al., 1984).
Reactions with Organometallic Compounds
- Studies on reactions of pyridine with organometallic compounds have contributed to understanding of chemical reactivity and synthesis pathways, particularly in the formation of ethylpyridine and cyclohexanone derivatives (Richey & Farkas, 1990).
Role in Medicinal Chemistry
- Pyridine derivatives, such as 3-cyano-2-oxa-pyridines, demonstrate diverse biological and pharmacological activities, including antimicrobial and anticancer activity, emphasizing their importance in pharmaceutical research (Bass et al., 2021).
Photophysical and Electrochemical Properties
- The study of cationic iridium(III) complexes with pyridine-based ligands, including those derived from cyclohexenylpyridine, has revealed their potential in applications like visual displays, biological probes, and analytical sensors, underscoring the importance of pyridine units in optoelectronic properties (Ladouceur & Zysman‐Colman, 2013).
Wirkmechanismus
Target of Action
This compound is a building block in organic synthesis , but its specific biological targets remain unclear. More research is needed to identify the primary targets and their roles.
Mode of Action
It’s known that pyridine derivatives can interact with various biological targets . The specific interactions of 3-(2-Cyclohexenyl)pyridine with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
Pyrimidine metabolism is a conserved pathway in all living organisms and is necessary to maintain cellular fundamental functions
Pharmacokinetics
Protodeboronation of alkyl boronic esters has been reported, which could potentially influence the bioavailability of compounds like this compound . .
Result of Action
As a building block in organic synthesis , it’s likely to be involved in the formation of more complex molecules.
Eigenschaften
IUPAC Name |
3-cyclohex-2-en-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h2,4-5,7-10H,1,3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNKHDBVZOCVGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3023599.png)




